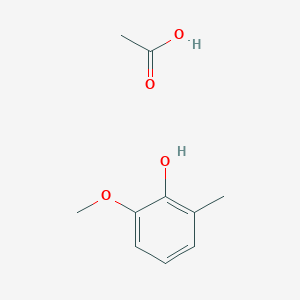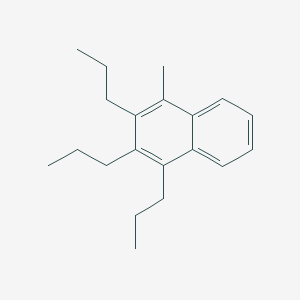
1-Methyl-2,3,4-tripropylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2,3,4-tripropylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by a naphthalene core substituted with one methyl group and three propyl groups at positions 1, 2, 3, and 4, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3,4-tripropylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques like distillation and crystallization are often employed to ensure efficient production.
化学反应分析
Types of Reactions: 1-Methyl-2,3,4-tripropylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring, leading to the formation of nitro and sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学研究应用
1-Methyl-2,3,4-tripropylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methyl-2,3,4-tripropylnaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular proteins, affecting signal transduction pathways.
相似化合物的比较
1-Methyl-2,3,4-triethylbenzene: Similar structure but with ethyl groups instead of propyl groups.
1-Methyl-2,3,4-trimethylnaphthalene: Similar structure but with methyl groups instead of propyl groups.
Uniqueness: 1-Methyl-2,3,4-tripropylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of propyl groups affects its reactivity and interactions compared to its methyl and ethyl analogs.
属性
CAS 编号 |
61205-42-3 |
|---|---|
分子式 |
C20H28 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
1-methyl-2,3,4-tripropylnaphthalene |
InChI |
InChI=1S/C20H28/c1-5-10-16-15(4)17-13-8-9-14-20(17)19(12-7-3)18(16)11-6-2/h8-9,13-14H,5-7,10-12H2,1-4H3 |
InChI 键 |
OYYIIZCDVBRAJC-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C2=CC=CC=C2C(=C1CCC)CCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


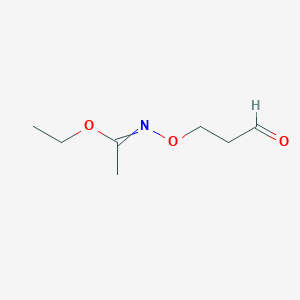

![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)

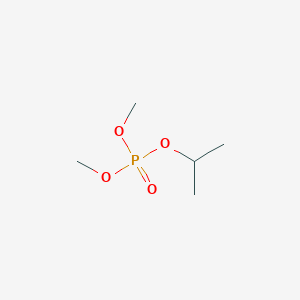

![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
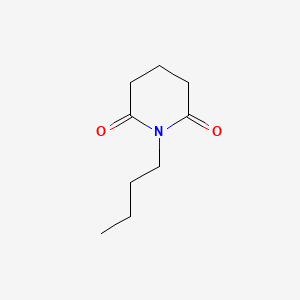
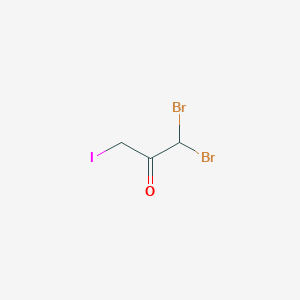
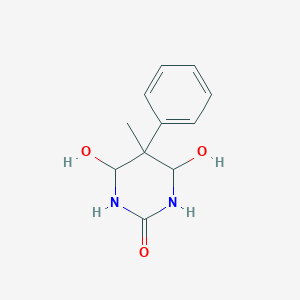

![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
